N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazol-5-yl group linked via an amide bond and a sulfonyl group at the para position of the benzene ring, which is further connected to a 2-methylpiperidine moiety.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(12-16)21-13-27-19/h5-10,12-14H,2-4,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRTHRDJDLCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Substitution: The final step involves the substitution of the sulfonyl chloride with 2-methylpiperidine, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
*Estimated based on structural similarity to the compound.
Key Observations:
Heterocyclic Substituents: The target compound uses a 2-methylpiperidine group, which is less polar than the 2,6-dimethylmorpholine in the analog. Morpholine derivatives (e.g., ) often exhibit improved aqueous solubility due to the oxygen atom, but the 2,6-dimethyl substitution may counterbalance this by increasing hydrophobicity.
Core Structural Motifs :
- Compounds 83 and 84 differ fundamentally, employing a cyclopropanecarboxamide-thiazole core instead of the benzamide-sulfonyl scaffold. These structures may target different biological pathways, such as cyclooxygenase or cytochrome P450 enzymes, given their trifluoromethoxy and methoxy substituents.
In contrast, the 2,6-dimethylmorpholine in the analog creates a more rigid and bulky environment, which could influence receptor selectivity .
Biological Activity
N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety , a piperidine ring , and a sulfonamide linkage . The general synthetic route involves several key steps:
- Formation of Benzothiazole : Starting with 2-aminothiophenol and benzoic acid derivatives under cyclization conditions.
- Sulfonylation : The benzothiazole derivative is sulfonylated using sulfonyl chlorides.
- Coupling with Piperidine : The sulfonylated intermediate is coupled with 2-methylpiperidine.
- Amidation : The final product is obtained through amidation with benzoyl chloride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the benzothiazole structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Drug A | MCF7 | 25.72 ± 3.95 |
| Drug B | U87 | 45.2 ± 13.0 |
| Drug C | Human Lung Adenocarcinoma | 0.31 |
These findings indicate that modifications to the benzothiazole structure can enhance anticancer activity significantly .
The mechanism by which this compound exerts its biological effects involves:
- Target Binding : The compound interacts with specific enzymes or receptors, altering their activity and influencing cellular signaling pathways.
- Apoptosis Induction : Flow cytometry results demonstrated that certain derivatives accelerate apoptosis in cancer cell lines, suggesting a potential therapeutic application in oncology .
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have been shown to suppress tumor growth effectively when administered at specific dosages .
- Comparative Analysis : Research comparing various benzothiazole derivatives has established that those with specific substitutions exhibit enhanced selectivity and potency against cancer cell lines, indicating the importance of structural modifications in drug design .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with coupling a benzothiazole amine to a sulfonyl chloride derivative. Critical steps include:
-
Sulfonylation : Reacting 4-(chlorosulfonyl)benzoyl chloride with 2-methylpiperidine under basic conditions (e.g., sodium acetate buffer) to form the sulfonamide intermediate .
-
Amide Coupling : Using palladium catalysts or coupling agents (e.g., EDC/HOBt) to attach the benzo[d]thiazol-5-amine moiety to the sulfonylated benzamide core .
-
Purification : Recrystallization from dioxane or toluene and column chromatography to isolate the final product .
Table 1 : Synthetic Conditions Comparison
Step Reagents/Conditions Yield (%) Reference Sulfonylation Sodium acetate, reflux, 6–9 h 65–75 Amide Coupling Pd(PPh₃)₄, DMF, 80°C 50–60 Purification Recrystallization (dioxane) >95% purity
Q. How is the compound’s purity and structural integrity characterized?
- Analytical Techniques :
- TLC/HPLC : Monitor reaction progress and purity using silica gel TLC (hexane:ethyl acetate) or reverse-phase HPLC .
- Spectroscopy : ¹H/¹³C NMR to confirm aromatic and sulfonamide protons; IR for carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What are the solubility and stability profiles under varying conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability tests show degradation <5% after 24 hours in pH 7.4 buffer at 25°C .
- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazole ring .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) studied for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., 2-methylpiperidine to 4-isopropylpiperazine) to assess impact on target binding .
- Biological Assays : Test analogs against cancer cell lines (e.g., IC₅₀ in MCF-7) or microbial strains to correlate substituents with activity .
- Computational Modeling : Dock compounds into BCL-2 or kinase active sites using AutoDock Vina to predict binding modes .
Q. How to resolve contradictions in reported biological activity data?
- Strategies :
- Replicate Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
- Orthogonal Assays : Confirm BCL-2 inhibition via fluorescence polarization and mitochondrial apoptosis assays .
- Meta-Analysis : Compare datasets across publications to identify confounding factors (e.g., cell line heterogeneity) .
Q. What in vivo models are suitable for pharmacokinetic (PK) evaluation?
- Models :
- Rodent PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0, 1, 4, 8, 24 h for LC-MS/MS analysis .
- Tissue Distribution : Quantify compound levels in liver, kidney, and brain to assess blood-brain barrier penetration .
Q. How to optimize synthetic yield and purity for scale-up?
- Approaches :
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for improved coupling efficiency .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
- Process Controls : Use inline FTIR to monitor reaction progress in real time .
Q. What are potential off-target interactions, and how are they assessed?
- Methods :
- Proteome Profiling : Use thermal shift assays or affinity pulldown with mass spectrometry to identify off-target proteins .
- Kinase Panel Screening : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to evaluate selectivity .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for BCL-2 inhibition.
- Root Cause : Variability in assay formats (e.g., recombinant protein vs. cell-based assays).
- Resolution : Validate using both fluorescence polarization (recombinant BCL-2) and mitochondrial membrane potential assays (Jurkat cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
